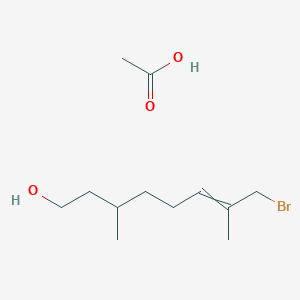
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol is a chemical compound that combines the properties of acetic acid and a brominated alcohol. This compound is of interest due to its unique structure, which includes a bromine atom, a double bond, and a hydroxyl group. These functional groups make it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol can be achieved through several methods. One common approach involves the bromination of 3,7-dimethyloct-6-en-1-ol, followed by esterification with acetic acid. The bromination reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using advanced techniques such as microwave-assisted synthesis or photochemical bromination. The esterification with acetic acid can be catalyzed by acidic catalysts like sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide ions, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of 8-bromo-3,7-dimethyloct-6-en-1-one.
Reduction: Formation of 3,7-dimethyloct-6-en-1-ol.
Substitution: Formation of 8-hydroxy-3,7-dimethyloct-6-en-1-ol or other substituted derivatives.
Scientific Research Applications
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol depends on its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological targets. The double bond allows for addition reactions, making the compound reactive in various chemical environments. The molecular targets and pathways involved include enzyme inhibition, receptor binding, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
3,7-dimethyloct-6-en-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
8-bromo-3,7-dimethyloct-6-en-1-one: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
Citronellol: A similar alcohol with different substitution patterns, used in fragrances and flavorings.
Uniqueness
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, providing a combination of reactivity and functionality that is not found in the similar compounds listed above. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
90165-49-4 |
|---|---|
Molecular Formula |
C12H23BrO3 |
Molecular Weight |
295.21 g/mol |
IUPAC Name |
acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C10H19BrO.C2H4O2/c1-9(6-7-12)4-3-5-10(2)8-11;1-2(3)4/h5,9,12H,3-4,6-8H2,1-2H3;1H3,(H,3,4) |
InChI Key |
WIVPGIHTTVLFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CBr)CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















